molecular formula C8H9ClO B079401 Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride CAS No. 15023-40-2

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

Cat. No. B079401
CAS RN: 15023-40-2
M. Wt: 156.61 g/mol
InChI Key: CAWIWUDQLJOOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is a chemical compound that belongs to the family of bicyclic compounds. It is also known as norbornenone chloride and is used in various chemical reactions as a reagent. The compound has a unique structure that makes it useful in several chemical applications.2.1]hept-2-ene-1-carbonyl chloride.

Scientific Research Applications

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is widely used in scientific research for various applications. It is used as a reagent in organic synthesis, and its unique structure makes it useful in several chemical reactions. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals. It is used in the preparation of intermediates for the synthesis of prostaglandins, steroids, and other biologically active compounds.

Mechanism Of Action

The mechanism of action of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride is not well understood. However, it is believed that the compound undergoes nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. The compound is also known to undergo cycloaddition reactions with various dienes and alkynes.

Biochemical And Physiological Effects

The biochemical and physiological effects of bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride are not well studied. However, the compound is known to be toxic and can cause severe skin and eye irritation. It is also known to be a potent irritant to the respiratory system and can cause severe respiratory distress.

Advantages And Limitations For Lab Experiments

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride has several advantages as a reagent in lab experiments. It is readily available and inexpensive, and its unique structure makes it useful in several chemical reactions. However, the compound is highly toxic and requires careful handling and disposal. It is also not suitable for use in experiments that involve living organisms.

Future Directions

There are several future directions for research on bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride. One area of research could be the development of new synthetic methods for the compound. Another area of research could be the study of the compound's mechanism of action and its interactions with various nucleophiles. Additionally, the compound's potential as a catalyst in various chemical reactions could also be explored. Finally, the compound's toxicity could be further studied to develop safer handling and disposal methods.

properties

CAS RN

15023-40-2

Product Name

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride

InChI

InChI=1S/C8H9ClO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2

InChI Key

CAWIWUDQLJOOFM-UHFFFAOYSA-N

SMILES

C1CC2(CC1C=C2)C(=O)Cl

Canonical SMILES

C1CC2(CC1C=C2)C(=O)Cl

synonyms

Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 mL sulfur flask was equipped with magnetic stirring, addition funnel, thermometer, reflux condenser with N2-inlet adapter, and outlet adapter connected to a trap immersed in a dry ice/acetone bath. 58.28 g of 2-norbornene-5-carboxylic acid (Aldrich) were charged to the reactor under a positive flow of nitrogen, then 31.4 mL of thionyl chloride (51.32 g). 450 mL of methyl-tert-butyl ether were added, an ice bath was applied, and the contents of the reactor were stirred to mix and cool to 3° C. 51.6 mL of triethylamine (37.45 g) and 20 mL of MTBE were charged to the addition funnel and added dropwise to keep temperature less than 10° C. On completion of the addition the ice bath was removed and the flask was stirred for one hour. The resulting suspension was filtered to remove triethylamine hydrochloride. The resulting clear yellow solution was reduced to an oil on a rotary evaporator and purified by fractional distillation at 8 mBar (fraction boiling at 62-75° C.). 72% recovery at 99.13% purity was attained. The product was stored in a desiccator at room temperature until use.
Quantity
58.28 g
Type
reactant
Reaction Step One
Quantity
31.4 mL
Type
reactant
Reaction Step Two
Quantity
51.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five

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